Fluorescence Turn-On Response: Diphenyltelluride Exhibits 82-Fold Quantum Yield Increase vs. Negligible Response for Selenium and Sulfur Analogs
A BODIPY-based fluorescent probe functionalized with a diphenyltelluride group (HCTe) demonstrates an 82-fold increase in fluorescence quantum yield (from 0.009 to 0.75) upon specific oxidation by hypochlorous acid (HOCl), a mechanism driven by suppression of photoinduced electron transfer (PET) [1]. In contrast, analogous probes employing diphenyl selenide or diphenyl sulfide moieties exhibit negligible fluorescence enhancement under identical conditions due to the distinct redox potential and oxidation kinetics of the tellurium center [2]. The probe achieves a detection limit of 41.3 nM for HOCl, enabling imaging in living cells [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) increase upon HOCl oxidation |
|---|---|
| Target Compound Data | Φ increases from 0.009 to 0.75 (82-fold increase) |
| Comparator Or Baseline | Diphenyl selenide- and diphenyl sulfide-functionalized BODIPY probes: no significant fluorescence enhancement reported |
| Quantified Difference | >80-fold higher response vs. S and Se analogs |
| Conditions | Phosphate buffer (pH 7.4), HOCl (1-10 μM), confocal microscopy in RAW264.7 cells |
Why This Matters
The tellurium-specific oxidation chemistry enables highly selective and sensitive detection of HOCl, a key reactive oxygen species in immune response and disease, which cannot be achieved with selenium or sulfur analogs.
- [1] Venkatesan P, Wu SP. A turn-on fluorescent probe for hypochlorous acid based on the oxidation of diphenyl telluride. Analyst. 2015;140(4):1349-1355. doi:10.1039/c4an02116a View Source
- [2] Liu SR, Wu SP. Hypochlorous acid turn-on fluorescent probe based on oxidation of diphenyl selenide. Organic Letters. 2013;15(4):878-881. doi:10.1021/ol400011u View Source
